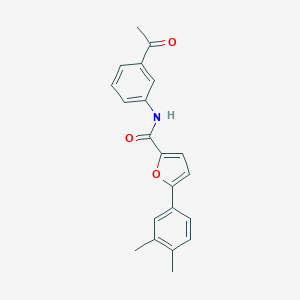![molecular formula C18H21ClN4O B244395 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor found on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation and differentiation. CEP-701 has been extensively studied for its potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.
Wirkmechanismus
CEP-701 inhibits FLT3 activity by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This results in decreased cell proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have significant anti-tumor activity in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. It has also been shown to have minimal toxicity in non-tumor cells, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-701 has been extensively studied in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and has shown significant anti-tumor activity. However, its efficacy in clinical trials has been limited by the development of resistance and the presence of off-target effects. Further studies are needed to optimize dosing and combination therapies to overcome these limitations.
Zukünftige Richtungen
1. Combination therapy with other inhibitors of FLT3 signaling pathways to overcome resistance.
2. Development of more potent and selective FLT3 inhibitors.
3. Identification of biomarkers to predict response to CEP-701 and other FLT3 inhibitors.
4. Evaluation of CEP-701 in combination with immunotherapies for the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.
Synthesemethoden
CEP-701 is synthesized through a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with 4-ethylpiperazine. The resulting intermediate is then reacted with 3-chloroaniline to form the final product, CEP-701.
Wissenschaftliche Forschungsanwendungen
CEP-701 has been extensively studied for its potential in the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and other hematological malignancies. FLT3 mutations are found in approximately 30% of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide patients and are associated with poor prognosis. CEP-701 has been shown to inhibit FLT3 activity in vitro and in vivo, leading to decreased proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
Eigenschaften
Molekularformel |
C18H21ClN4O |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O/c1-2-22-9-11-23(12-10-22)17-15(19)6-3-7-16(17)21-18(24)14-5-4-8-20-13-14/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
InChI-Schlüssel |
WAPJGIIXPDNIQG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)